molecular formula C17H19FN2O2 B3988267 4-(2-cyclopenten-1-ylacetyl)-3-(3-fluorophenyl)-2-piperazinone

4-(2-cyclopenten-1-ylacetyl)-3-(3-fluorophenyl)-2-piperazinone

Cat. No. B3988267
M. Wt: 302.34 g/mol
InChI Key: HUJPEYSIDGIVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyclopenten-1-ylacetyl)-3-(3-fluorophenyl)-2-piperazinone, also known as CPP-115, is a piperazine derivative that acts as an inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory signaling and potential therapeutic effects.

Mechanism of Action

As mentioned, 4-(2-cyclopenten-1-ylacetyl)-3-(3-fluorophenyl)-2-piperazinone inhibits GABA transaminase, leading to increased levels of GABA in the brain. This increased inhibitory signaling can have a variety of effects on brain function, including reducing seizure activity, reducing anxiety, and potentially reducing addictive behaviors.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase GABA levels in the brain, leading to increased inhibitory signaling. This can have a variety of effects on brain function, including reducing seizure activity, reducing anxiety, and potentially reducing addictive behaviors. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

4-(2-cyclopenten-1-ylacetyl)-3-(3-fluorophenyl)-2-piperazinone is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in brain function. However, its effects on GABA levels can be complex and may vary depending on the specific brain region and type of neuron being studied. Additionally, this compound has a relatively short half-life in the body, which can limit its usefulness in some experiments.

Future Directions

1. Investigating the potential therapeutic effects of 4-(2-cyclopenten-1-ylacetyl)-3-(3-fluorophenyl)-2-piperazinone in other neurological and psychiatric disorders, such as depression and schizophrenia.
2. Optimizing the synthesis of this compound to increase yields and purity.
3. Developing new analogs of this compound with improved pharmacokinetic properties and therapeutic potential.
4. Studying the effects of this compound on different types of neurons and brain regions to better understand its complex effects on GABA signaling.
5. Investigating the potential use of this compound as a cognitive enhancer in healthy individuals.

Scientific Research Applications

4-(2-cyclopenten-1-ylacetyl)-3-(3-fluorophenyl)-2-piperazinone has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. It has also been investigated for its potential as a cognitive enhancer and for its neuroprotective properties.

properties

IUPAC Name

4-(2-cyclopent-2-en-1-ylacetyl)-3-(3-fluorophenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c18-14-7-3-6-13(11-14)16-17(22)19-8-9-20(16)15(21)10-12-4-1-2-5-12/h1,3-4,6-7,11-12,16H,2,5,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJPEYSIDGIVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)N2CCNC(=O)C2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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